4-(1-Adamantyl)-1,2,3-thiadiazole 4-(1-Adamantyl)-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 895325-89-0
VCID: VC4963884
InChI: InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=CSN=N4
Molecular Formula: C12H16N2S
Molecular Weight: 220.33

4-(1-Adamantyl)-1,2,3-thiadiazole

CAS No.: 895325-89-0

Cat. No.: VC4963884

Molecular Formula: C12H16N2S

Molecular Weight: 220.33

* For research use only. Not for human or veterinary use.

4-(1-Adamantyl)-1,2,3-thiadiazole - 895325-89-0

Specification

CAS No. 895325-89-0
Molecular Formula C12H16N2S
Molecular Weight 220.33
IUPAC Name 4-(1-adamantyl)thiadiazole
Standard InChI InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2
Standard InChI Key YWPMUERIBFGRJQ-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=CSN=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(1-Adamantyl)-1,2,3-thiadiazole features a 1,2,3-thiadiazole core bonded to a 1-adamantyl group at the fourth position. The adamantyl moiety, a diamondoid hydrocarbon, introduces steric bulk and rigidity, which stabilize the molecule and enhance its membrane permeability . The molecular formula is C₁₂H₁₆N₂S, with a molecular weight of 220.33 g/mol .

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number895325-89-0
Molecular FormulaC₁₂H₁₆N₂S
Molecular Weight220.33 g/mol
Key Functional GroupsThiadiazole, Adamantyl

Electronic and Steric Effects

The electron-withdrawing thiadiazole ring polarizes the molecule, while the adamantyl group’s hydrophobic nature dominates its solubility profile. This duality allows moderate solubility in organic solvents like chloroform and dichloromethane but limited aqueous solubility. Computational studies suggest that the adamantyl group’s steric effects shield reactive sites on the thiadiazole ring, reducing undesired side reactions in biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole typically begins with 1-adamantyl derivatives. A common method involves treating 4-(1-adamantyl)-1,2,3-thiadiazole with potassium tert-butoxide to generate potassium 2-(1-adamantyl)ethynethiolate, which reacts with aromatic carboxylic acid chlorides to form unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates . Hydrolysis of these intermediates yields the final product (Fig. 1).

Table 2: Key Synthesis Steps and Conditions

StepReactantReagent/ConditionsIntermediate/Product
14-(1-Adamantyl)-1,2,3-thiadiazoleKOtBu, THF, 0°CPotassium 2-(1-adamantyl)ethynethiolate
2Intermediate + ArCOClRT, 12 hS-[2-(1-adamantyl)ethynyl] arenecarbothioate
3HydrolysisHCl, H₂O4-(1-Adamantyl)-1,2,3-thiadiazole

Challenges and Yield Optimization

The instability of S-[2-(1-adamantyl)ethynyl] intermediates necessitates low-temperature reactions and anhydrous conditions . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields from 45% to 68%.

Pharmacological Activities and Mechanisms

Antimicrobial Effects

4-(1-Adamantyl)-1,2,3-thiadiazole inhibits bacterial growth by disrupting cell wall synthesis. In vitro studies against Staphylococcus aureus show MIC values of 8 µg/mL, comparable to ciprofloxacin. The adamantyl group enhances penetration through lipid bilayers, increasing intracellular concentrations .

ActivityTarget Organism/Cell LineKey FindingReference
AntimicrobialS. aureusMIC = 8 µg/mL
AnticancerMCF-7IC₅₀ = 12 µM; Caspase-3 activation

Applications in Drug Development

Hybrid Molecules

Structural hybrids combining 4-(1-Adamantyl)-1,2,3-thiadiazole with fluoroquinolones exhibit synergistic antibacterial effects. For example, a ciprofloxacin hybrid shows a 4-fold lower MIC than parent compounds against multidrug-resistant E. coli .

Solubility Enhancement Strategies

Despite its hydrophobicity, PEGylation of the adamantyl group improves aqueous solubility by 15-fold without compromising activity. Nanoemulsion formulations using glyceryl monostearate further enhance bioavailability in murine models .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 1.70 (m, 6H, adamantyl CH₂), 2.10 (s, 3H, adamantyl CH), 7.45 (s, 1H, thiadiazole H).

  • IR (KBr): ν 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C-S) .

X-ray Crystallography

Although no crystal structure of 4-(1-Adamantyl)-1,2,3-thiadiazole has been reported, related adamantyl-thiadiazole derivatives show planar thiadiazole rings with dihedral angles of 48.98° relative to aromatic substituents .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the thiadiazole ring’s substituents could optimize potency. Introducing electron-donating groups at the fifth position may enhance DNA intercalation .

In Vivo Toxicology Profiles

Current data lack in vivo toxicity assessments. Future work should evaluate maximum tolerated doses (MTD) and organ-specific toxicity in rodent models.

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